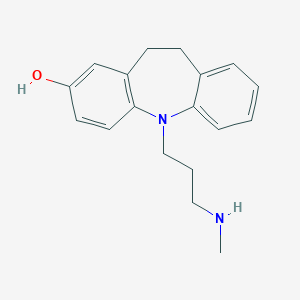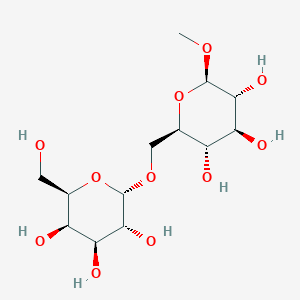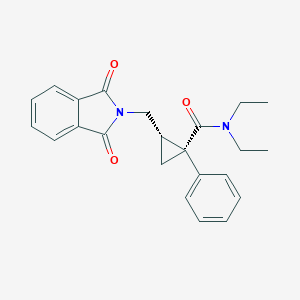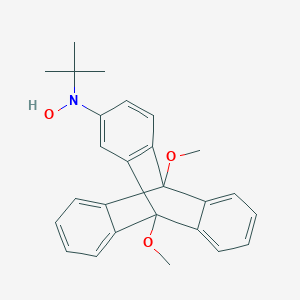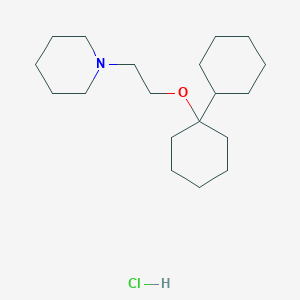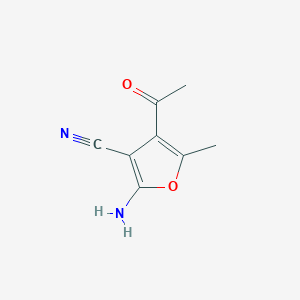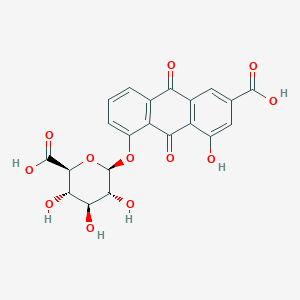
Rhein 8-beta-D-Glucuronide
Vue d'ensemble
Description
Rhein 8-beta-D-Glucuronide is a significant metabolite resulting from the biotransformation processes of Rhein, a bioactive compound derived from medicinal herbs. It is noteworthy for its involvement in pharmacokinetics and potential drug-drug interactions, particularly when used alongside other medications such as methotrexate, due to its interaction with organic anion transporters (Yuan et al., 2017). This metabolite exemplifies the complexity of drug metabolism and its implications on efficacy and safety.
Synthesis Analysis
The synthesis of Rhein 8-beta-D-Glucuronide involves enzyme-assisted methods, utilizing liver microsomes to yield glucuronic acid conjugates. This process demonstrates the intricate mechanisms by which the body modifies compounds, potentially altering their activity and solubility. Such enzymatic processes are crucial for understanding the metabolic pathways and designing synthetic routes for research and therapeutic applications (Uhlig et al., 2016).
Molecular Structure Analysis
The molecular structure of Rhein 8-beta-D-Glucuronide, characterized through spectroscopic methods such as NMR, reveals the attachment of the glucuronic acid moiety. This structural insight is vital for understanding the pharmacokinetic profile and biological interactions of the metabolite. The glucuronide moiety significantly impacts the molecule's polarity and solubility, influencing its distribution and excretion (Uhlig et al., 2016).
Chemical Reactions and Properties
Rhein 8-beta-D-Glucuronide's chemical properties, particularly its formation via metabolic activation, highlight the potential reactivity and toxicity of Rhein-containing herbs. The acyl glucuronide form exhibits chemical reactivity, posing risks of cytotoxicity, which is a critical consideration in drug safety and efficacy evaluation. Understanding these chemical reactions and properties is essential for assessing the risk-benefit profile of Rhein-containing medications (Yuan et al., 2016).
Applications De Recherche Scientifique
Research on Antitumor Effects Rhein 8-beta-D-Glucuronide has been identified as a promising compound in cancer treatment due to its ability to control cancer cell proliferation and apoptosis. It particularly influences intrinsic and extrinsic apoptosis pathways, thereby playing a pivotal role in cancer control. Key pathways like NF-κB, Ras/Raf/MEK (MAPK)/ERK, and PTEN/PI3K/AKT/mTOR are regulated by Rhein, highlighting its potential in antiphosphorylation of ERK, PI3K, and AKT to manage cancer development. The compound's inhibitory role in the NF-κB pathway indicates its therapeutic relevance in cancer treatment (Wu et al., 2018). Similarly, Rhein has been recognized for its ability to modulate different signaling cascades in cancer cells, prevent angiogenesis, and halt the progression of various cancer types, demonstrating its potential as a multi-targeted, effective alternative for cancer therapy (Henamayee et al., 2020).
Implications in Diabetic Nephropathy Rhein 8-beta-D-Glucuronide has shown a beneficial influence on diabetic nephropathy. Animal studies suggest that the mechanisms of Rhein against diabetic nephropathy involve ameliorating levels of TGF-β1, renal fibrosis, metabolism, and oxidative stress status. Although some limitations exist, such as possible publication bias and methodological quality, the positive findings highlight Rhein's potential in treating diabetic nephropathy, encouraging further high-quality research in this area (Hu et al., 2019).
Beta-Glucuronidase Activity and Plant Food Intakes Beta-glucuronidase activity, which hydrolyzes glucuronide moieties from steroids and xenobiotics, is inversely associated with plant food intakes. This relationship indicates that certain plant foods, particularly fruits and fiber-containing foods, might influence beta-glucuronidase activity in a potentially favorable direction. Although the associations are modest, the data suggest that dietary constituents can alter beta-glucuronidase activity, which may have implications for health and disease states (Lampe et al., 2002).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIJYIRYSXMDQB-HUTLKBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221055 | |
| Record name | Rhein 8-beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhein 8-beta-D-Glucuronide | |
CAS RN |
70793-10-1 | |
| Record name | Rhein 8-beta-D-Glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhein 8-beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



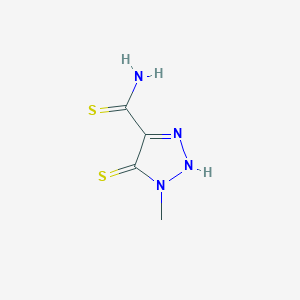
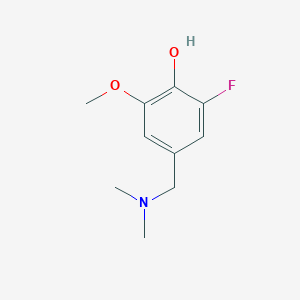
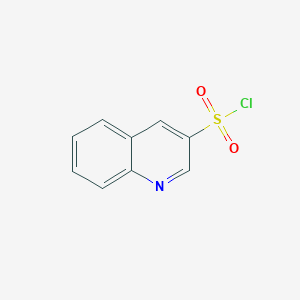
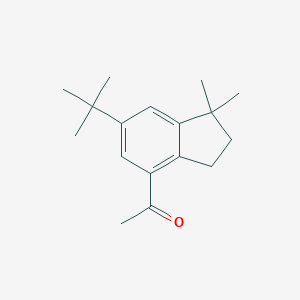
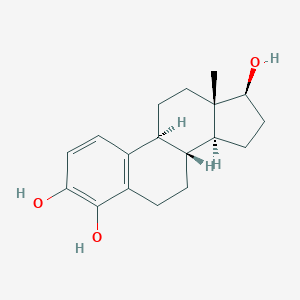
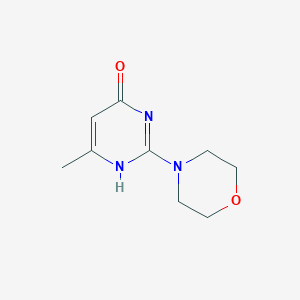
![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)
![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)
